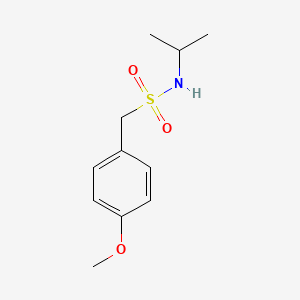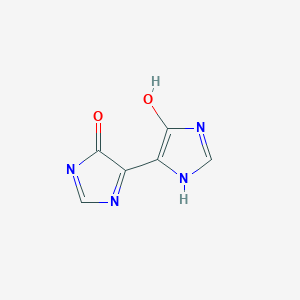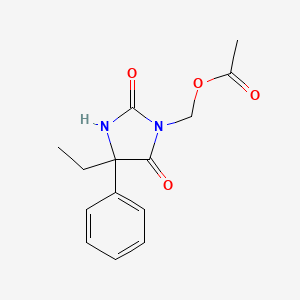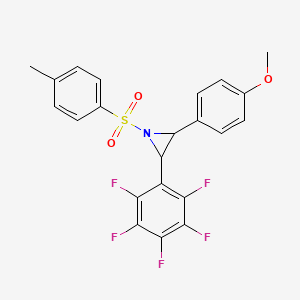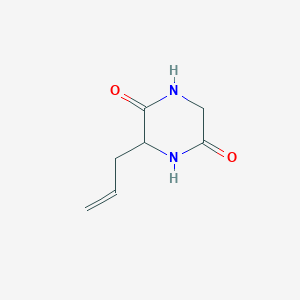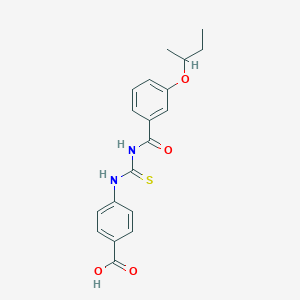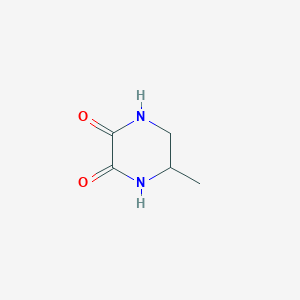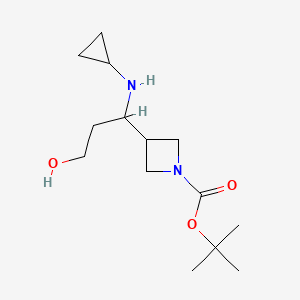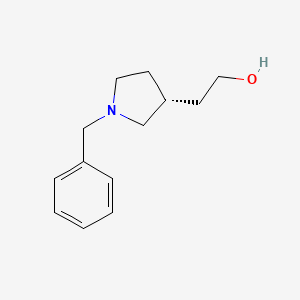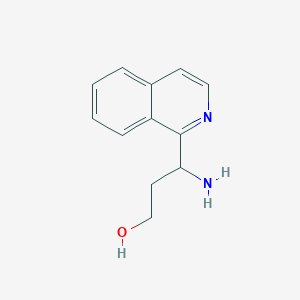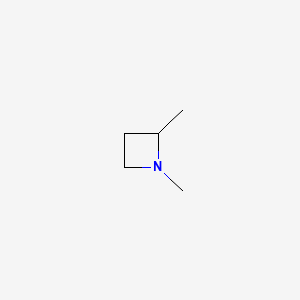
4-((Cyclopropylamino)methyl)thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Cyclopropylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with a cyclopropylamino group and a thiol group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with cyclopropylamine under specific conditions. One common method includes the use of thiazole-2-thiol as a starting material, which is then reacted with cyclopropylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Cyclopropylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-((Cyclopropylamino)methyl)thiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-((Cyclopropylamino)methyl)thiazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylate: Used in the synthesis of various bioactive molecules.
Thiazole-2-thiol: A precursor for the synthesis of more complex thiazole derivatives.
Uniqueness
4-((Cyclopropylamino)methyl)thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C7H10N2S2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
4-[(cyclopropylamino)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H10N2S2/c10-7-9-6(4-11-7)3-8-5-1-2-5/h4-5,8H,1-3H2,(H,9,10) |
Clé InChI |
NEZCCJYDUNLGOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CSC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


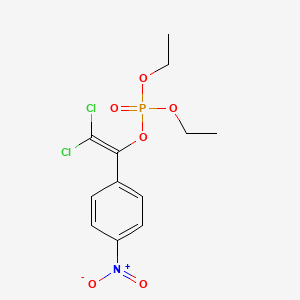
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
